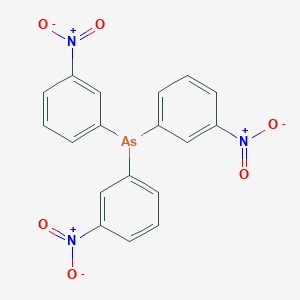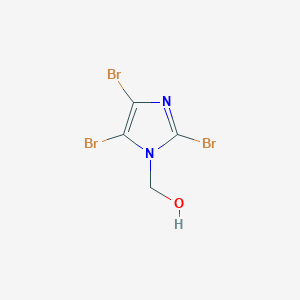
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol typically involves the bromination of imidazole derivatives. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The bromination process introduces bromine atoms at the 2, 4, and 5 positions of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production.
化学反応の分析
Types of Reactions
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated imidazole derivatives.
Substitution: Formation of alkylated or arylated imidazole derivatives.
科学的研究の応用
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its brominated structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-5-yl)methanol
- 2,4,5-Trisubstituted imidazoles
Uniqueness
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is unique due to the specific pattern of bromination on the imidazole ring, which imparts distinct chemical and biological properties. The presence of three bromine atoms at positions 2, 4, and 5 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6595-55-7 |
|---|---|
分子式 |
C4H3Br3N2O |
分子量 |
334.79 g/mol |
IUPAC名 |
(2,4,5-tribromoimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H3Br3N2O/c5-2-3(6)9(1-10)4(7)8-2/h10H,1H2 |
InChIキー |
HANFGYYVBCDRGL-UHFFFAOYSA-N |
正規SMILES |
C(N1C(=C(N=C1Br)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


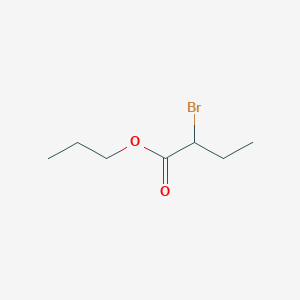
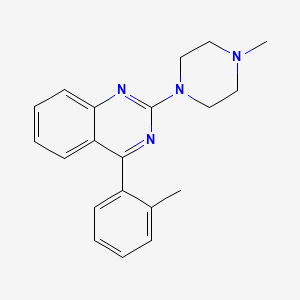
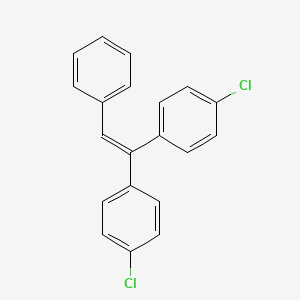
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
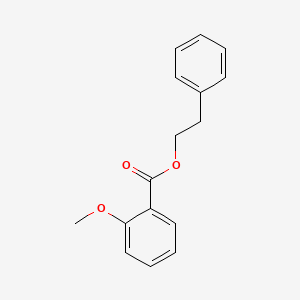
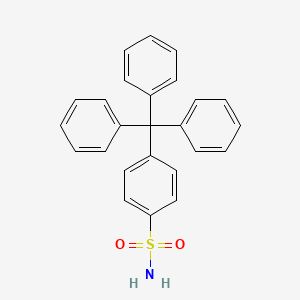
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
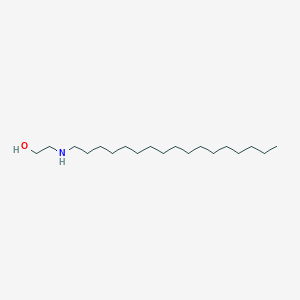
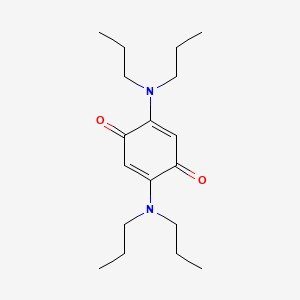
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
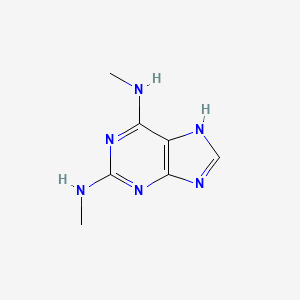
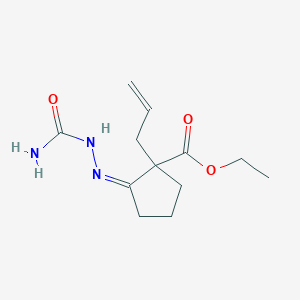
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
